molecular formula C18H25N3O4 B2401782 4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide CAS No. 2415553-10-3

4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2401782
CAS No.: 2415553-10-3
M. Wt: 347.415
InChI Key: YYEMVRKDHHYRLI-UHFFFAOYSA-N
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Description

4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a unique structure combining a benzodioxine ring with a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may act as an inhibitor of specific cancer-related enzymes.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine-5-carboxamide: Shares the benzodioxine core but lacks the piperidine carboxamide moiety.

    N,N-Dimethylpiperidine-1-carboxamide: Contains the piperidine carboxamide structure but lacks the benzodioxine ring.

    6-Nitro-2,3-dihydro-1,4-benzodioxine: Similar benzodioxine structure with a nitro group substitution

Uniqueness

The uniqueness of 4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-20(2)18(23)21-8-6-13(7-9-21)12-19-17(22)14-4-3-5-15-16(14)25-11-10-24-15/h3-5,13H,6-12H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMVRKDHHYRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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